molecular formula C9H17Br B109585 9-Bromo-1-nonene CAS No. 89359-54-6

9-Bromo-1-nonene

Cat. No. B109585
CAS RN: 89359-54-6
M. Wt: 205.13 g/mol
InChI Key: RQXPBVHYVAOUBY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 9-Bromo-1-nonene can be represented by the formula C9H17Br . Unfortunately, the specific structural details are not provided in the available resources.


Chemical Reactions Analysis

9-Bromo-1-nonene is used as a reactant in the synthesis of the breast cancer drug, Fulvestrant (Falsodex) . The specific chemical reactions involving 9-Bromo-1-nonene are not detailed in the available resources.


Physical And Chemical Properties Analysis

9-Bromo-1-nonene has a molecular weight of 205.14 g/mol . It is a liquid at 20°C and should be stored at 0-10°C . It has a boiling point of 101°C at 15 mmHg, a flash point of 90°C, a density of 1.12, and a refractive index of 1.46 .

Scientific Research Applications

Organic Synthesis

9-Bromo-1-nonene is a valuable intermediate in organic synthesis . Its bromine atom can be easily substituted with other groups, making it a versatile building block for constructing more complex molecules. It’s particularly useful in the synthesis of various organic compounds through reactions such as nucleophilic substitution or elimination.

Pharmaceuticals

In the pharmaceutical industry, 9-Bromo-1-nonene serves as a precursor in the synthesis of certain drugs. For example, it has been used as a reactant in the synthesis of Fulvestrant , a medication used to treat breast cancer . The compound’s ability to participate in various chemical reactions makes it an essential component in drug development and production.

Agrochemicals

The compound finds application in the agrochemical sector as an intermediate for the synthesis of pesticides and herbicides . Its reactivity with various organic and inorganic compounds allows for the creation of substances that can protect crops from pests and diseases, contributing to improved agricultural yields.

Dyestuff Production

9-Bromo-1-nonene is employed in the production of dyes and pigments . Its chemical properties facilitate the formation of stable bonds with color-producing agents, leading to the creation of a wide range of dyes used in textiles, inks, and coatings.

Material Science

In material science, 9-Bromo-1-nonene can be used to modify the properties of polymers and resins . By incorporating it into polymer chains, scientists can alter the thermal, mechanical, and chemical properties of materials, which is crucial for developing new materials with specific characteristics for various industrial applications.

Industrial Uses

Beyond the laboratory, 9-Bromo-1-nonene is utilized in the manufacture of plasticizers, antioxidants, and resins . These products are integral to several industries, including automotive and construction, where they play a critical role in enhancing the durability and performance of materials.

Safety And Hazards

9-Bromo-1-nonene is classified as a flammable liquid (H227). It can cause skin irritation (H315) and serious eye irritation (H319) . Safety measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

9-bromonon-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17Br/c1-2-3-4-5-6-7-8-9-10/h2H,1,3-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQXPBVHYVAOUBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00452146
Record name 9-Bromo-1-nonene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Bromo-1-nonene

CAS RN

89359-54-6
Record name 9-Bromo-1-nonene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-Bromo-1-nonene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21
Citations
X Zhang, Y Cao, M Zhang, Y Wang, H Tang… - Journal of Membrane …, 2020 - Elsevier
… -4,5-diphenyl-1H-imidazole with 9-bromo-1-nonene. H NMR spectra results confirmed the … , demonstrated the successful substitution reaction by 9-bromo-1-nonene [23,39]. Finally, the …
Number of citations: 46 www.sciencedirect.com
X Zhang, Y Cao, M Zhang, Y Huang, Y Wang… - Journal of Membrane …, 2020 - Elsevier
… Then the 9-bromo-1-nonene (3.03 g, 14.77 mmol) was added, and then the mixture was refluxed for 2 days. After the mixture cooled, THF was removed with a rotary evaporator and the …
Number of citations: 58 www.sciencedirect.com
LN Aldrich, ES Dawson, CW Lindsley - Organic Letters, 2010 - ACS Publications
… Disconnection pathway a led to the 2-pyrrole organometallic (Li or B(OH) 2 ) 10 and 9-bromo-1-nonene 11. Both sp 2 −sp 3 Suzuki couplings and S N 2 reactions between 10 and 11 …
Number of citations: 45 pubs.acs.org
R Gries, G Khaskin, PW Schaefer, R Hahn… - Journal of chemical …, 2005 - Springer
… 9-yl-magnesium bromide [freshly prepared from 2.70 g (13.20 mmol) of 9-bromo1-nonene with 2 equiv. of magnesium turnings] in 50 ml of THF was added dropwise into a mixture of …
Number of citations: 27 link.springer.com
K Koch, M Kundt, A Eremin, H Nadasi… - Physical Chemistry …, 2020 - pubs.rsc.org
… After adding 9-bromo-1-nonene (15.4 mmol) dropwise to the solution, it was heated to reflux for 24 h. The solvent was evaporated under reduced pressure, 250 ml of water was added …
Number of citations: 12 pubs.rsc.org
JK Staples, RJ Bartelt, AA Cossé… - Journal of chemical …, 2009 - Springer
… The resulting 9-bromo-1-nonene (11) was then converted to the phosphonium salt. Two aldehyde intermediates also were prepared: Octanedial (14) was made by oxidizing 1,8-…
Number of citations: 15 link.springer.com
K Koch, M Kundt, A Barkane, H Nadasi… - Physical Chemistry …, 2021 - pubs.rsc.org
… At first the mesogenic precursor 9OCB is synthesized by substitution of bromine from 9-bromo-1-nonene with 4-cyano-4′-hydroxybiphenyl with potassium carbonate and potassium …
Number of citations: 2 pubs.rsc.org
LF Yang, Y Shimadate, A Kato, YX Li, YM Jia… - Organic & …, 2020 - pubs.rsc.org
… Olefin metathesis reaction of 9-bromo-1-nonene (15g) and styrene (21) afforded a mixture of the target product 22 and self-coupling product of 15g, which was difficult to purify by …
Number of citations: 17 pubs.rsc.org
K Tu, E He, J Cheng, L Zhang, Z Cheng… - Journal of Materials …, 2020 - pubs.rsc.org
… A mixture of compound 3 (4.60 g, 0.02 mol), K 2 CO 3 (13.8 g, 0.1 mol), acetonitrile (100 mL), 6-bromo-1-hexene (6.52 g, 0.04 mol) or 9-bromo-1-nonene (8.2 g, 0.04 mol) was added to …
Number of citations: 9 pubs.rsc.org
E He, K Tu, J Cheng, H Lu, L Zhang, Z Cheng… - Polymer …, 2021 - pubs.rsc.org
… 9-Bromo-1-nonene (97%) was purchased from Ark. Tributyltin hydride (Bu 3 SnH, 97%) was purchased from Aladdin. 2,2′-Azobis(isobutyronitrile) (AIBN, 98%) was purchased from …
Number of citations: 10 pubs.rsc.org

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